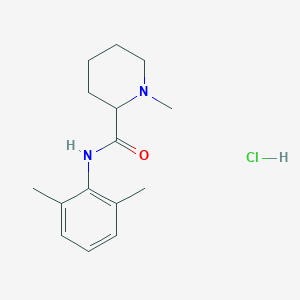
Mepivacaine Hydrochloride
Cat. No. B001218
Key on ui cas rn:
1722-62-9
M. Wt: 282.81 g/mol
InChI Key: RETIMRUQNCDCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09125814B2
Procedure details


In a first vial, Mepivacaine-HCl (1.8, 3.7 or 7.4 mg), SG-PEG (50 mg) and PEG-SH (50 mg) were dissolved in 250 μL of pH 2.2 buffer. This solution was combined with an equal volume of carbonate buffer (pH 9.7) through a spray kit. Mepivacaine precipitated within the gel upon mixing All Mepivacaine-loaded gels swelled 1.5-2 times their original volume. In vitro release studies showed a slight burst of mepivacaine from the gel. At 9 days, 60% of the drug was released.

[Compound]
Name
PEG-SH
Quantity
50 mg
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH:8][C:9]([CH:11]2[N:16]([CH3:17])[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:10])=[C:6]([CH3:18])[CH:5]=[CH:4][CH:3]=1.Cl.C(=O)([O-])[O-]>>[CH3:1][C:2]1[C:7]([NH:8][C:9]([CH:11]2[N:16]([CH3:17])[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:10])=[C:6]([CH3:18])[CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC(=C1NC(=O)C2CCCCN2C)C.Cl
|
[Compound]
|
Name
|
PEG-SH
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Mepivacaine precipitated within the gel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
upon mixing All Mepivacaine-loaded gels
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
